molecular formula C11H11NO2 B8521288 N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide CAS No. 62089-80-9

N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide

Cat. No. B8521288
CAS RN: 62089-80-9
M. Wt: 189.21 g/mol
InChI Key: CPJFLSPXSVXODQ-UHFFFAOYSA-N
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Description

N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62089-80-9

Product Name

N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)formamide

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)formamide

InChI

InChI=1S/C11H11NO2/c13-7-12-10-5-6-11(14)9-4-2-1-3-8(9)10/h1-4,7,10H,5-6H2,(H,12,13)

InChI Key

CPJFLSPXSVXODQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1NC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of N-(1,2,3,4-tetrahydro-1-naphthyl)-formamide (2.0 g), cobaltous acetate tetrahydrate (0.95 g), a 30% solution of hydrobromic acid in acetic acid (0.925 g) and a 1:1 mixture of acetic acid: methyl isobutyl ketone (40 ml) is stirred and oxygen introduced via a capillary gas delivery tube. The blue reaction mixture is gradually heated to 76° C. in 42 minutes during which time the color changes to purple. The reaction mixture is then allowed to cool to room temperature. Water (40 ml) is added and the mixture saturated with sodium chloride. The mixture is extracted with chloroform (3×20 ml), the combined extracts are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated to dryness in vacuo. The residual red oil is triturated with ether and after cooling the title compound (0.4 g) collected. Further work-up of the mother liquor affords an additional 0.6 g of title compound.
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